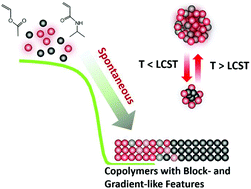Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
Polymer Chemistry Pub Date: 2017-04-19 DOI: 10.1039/C7PY00495H
Abstract
Reversible addition–fragmentation chain transfer (RAFT) copolymerization was used to prepare copolymers of N-isopropyl acrylamide (NIPAM) and vinyl acetate (VAc) with mole fractions of NIPAM ranging from 0.1 to 0.6 and targeted degrees of polymerization of 100 and 250. The measured kinetic parameters and obtained experimental results revealed that this copolymerization system leads to a “one pot” synthesis of amphiphilic gradient copolymers, which have thermoresponsive and self-assembly characteristics resembling those of the analogous block copolymers but with some intriguing differences. Their self-assembly behavior in water suggests the formation of dynamic aggregates which respond rapidly to changes in solubility as revealed by 1H NMR spectroscopy, in contrast to the kinetically frozen aggregates formed by block copolymers. Furthermore, despite their block-like composition profiles, these copolymers display a single and broad glass transition, as is typically found in linear gradient copolymers. The synthetic approach presented in this contribution could readily be adapted to other comonomer systems to provide an accessible and economic alternative to the conventional multi-step preparation of block copolymers.


Recommended Literature
- [1] Novel co-crystals of the nutraceutical sinapic acid†
- [2] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [3] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer
- [4] Contents list
- [5] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [6] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [7] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [8] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [9] Inside front cover
- [10] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†










